molecular formula C8H7N3O B2586049 4-Aminoquinazolin-3-ium-3-olate CAS No. 15018-63-0

4-Aminoquinazolin-3-ium-3-olate

Katalognummer B2586049
CAS-Nummer: 15018-63-0
Molekulargewicht: 161.164
InChI-Schlüssel: XDZWGGYCUFDZLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-Aminoquinazolin-3-ium-3-olate” is a chemical compound with the CAS Number: 15018-63-0 and a molecular weight of 161.16 . It is also known by its IUPAC name, 3-oxido-4-quinazolinylamine . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O/c9-8-6-3-1-2-4-7 (6)10-5-11 (8)12/h1-5H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, research on chemical reaction prediction using machine learning algorithms has shown promising results . These algorithms can predict a wide range of chemical reactions, which could potentially include reactions involving “this compound”.

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition and Anticancer Applications

4-Aminoquinazolin-3-ium-3-olate derivatives are notably employed as kinase inhibitors in medicinal chemistry. They have been primarily utilized in the development of anticancer drugs, targeting specific kinases such as tyrosine kinase and serine/threonine kinases. This compound's derivatives have shown promise in treating various cancers, including lung, breast, colon, and prostate cancers. Drugs like gefitinib, erlotinib, afatinib, lapatinib, and decomitinib, which have a 4-aminoquinazoline core, are already available in the market as anticancer agents. The specificity and effectiveness of these derivatives in targeting and treating cancer highlight their significance in medicinal research (Das & Hong, 2019).

Malaria Treatment

Research has also demonstrated the potential of this compound derivatives as inhibitors against malaria digestive vacuole plasmepsins. These derivatives have been identified as a novel class of inhibitors, effective against digestive Plms I, II, and IV, and show significant selectivity in inhibiting the growth of Plasmodium falciparum. This suggests a potential pathway for developing new antimalarial agents, emphasizing the compound's versatility in treating infectious diseases beyond its applications in cancer therapy (Rasina et al., 2016).

Drug Synthesis and Molecular Docking

This compound derivatives are also pivotal in drug synthesis and molecular docking. These compounds have been utilized in synthesizing a series of indole-aminoquinazolines, demonstrating significant cytotoxicity against various cancer cell lines, including lung, colorectal adenocarcinoma, hepatocellular carcinoma, breast adenocarcinoma, and cervical cancer cells. These derivatives can induce apoptosis in certain cancer cells and exhibit inhibitory activity towards epidermal growth factor receptor (EGFR), akin to known anticancer drugs. Molecular docking studies suggest that these compounds can bind to the ATP region of EGFR, similar to other established anticancer drugs, highlighting their potential in developing new therapeutic agents (Mphahlele et al., 2018).

Wirkmechanismus

The mechanism of action of 4-aminoquinolines, a group that “4-Aminoquinazolin-3-ium-3-olate” belongs to, is characterized by the concentration of the drug in the digestive vacuole of the intraerythrocytic parasite . The most recent hypothesis is the inhibition of the haem polymerase of the parasite, leading to the accumulation of soluble haem toxic for the parasite .

Safety and Hazards

The safety information for “4-Aminoquinazolin-3-ium-3-olate” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for “4-Aminoquinazolin-3-ium-3-olate” are not available, research in the field of acute myeloid leukemia (AML) has seen rapid progress with the development of novel machine learning architectures based on the deep learning paradigm . These advancements could potentially be applied to the study and application of “this compound” and similar compounds.

Eigenschaften

IUPAC Name

3-hydroxyquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-6-3-1-2-4-7(6)10-5-11(8)12/h1-5,9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIWROJNOSIXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=N)N(C=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.